molecular formula C13H16BrClO B066094 1-(4-Bromophenyl)-7-chloro-1-oxoheptane CAS No. 193065-67-7

1-(4-Bromophenyl)-7-chloro-1-oxoheptane

Cat. No. B066094
M. Wt: 303.62 g/mol
InChI Key: RGPPQQUQFFSDQO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 1-(4-Bromophenyl)-7-chloro-1-oxoheptane involves various chemical reactions, including reactions with 4-bromophenyl and chlorophenyl groups. For example, the synthesis and crystal structure of 7,7-Dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline illustrate the complex processes involved in creating compounds with similar bromophenyl and chloro constituents (S. Da, 2002).

Molecular Structure Analysis

The molecular structures of related compounds provide insights into the arrangement and conformation of atoms within the molecule. For instance, the crystal structure analysis of (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one reveals how substituted benzene rings and prop-2-en-1-one groups contribute to the overall molecular configuration, highlighting the significance of dihedral angles and intramolecular interactions (H. Fun et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving 1-(4-Bromophenyl)-7-chloro-1-oxoheptane and its derivatives are diverse, ranging from cycloadditions to oxidative reactions. The crossed [2+2] cycloaddition of 1-phenylcyclopropene and 1-bromo-2-phenylcyclopropene demonstrates the type of reactions these compounds can undergo, leading to the formation of complex molecular structures (Gon-Ann Lee et al., 2009).

Physical Properties Analysis

The physical properties of 1-(4-Bromophenyl)-7-chloro-1-oxoheptane derivatives, such as crystal structures and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. For instance, the crystal and molecular structure of the 1:1 complex of chloral hydrate and 7-Bromo-2,3-dihydro-1-methyl-5-phenyl-1,4-benzodiazepin-2-one reveals the role of hydrogen bonds in stabilizing the crystal structure, indicating how intermolecular interactions influence the physical properties of these compounds (R. Dunphy & H. Lynton, 1971).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the molecular structure and the presence of functional groups. The generation and reactivity of the 4-aminophenyl cation by photolysis of 4-chloroaniline showcase the dynamic chemical behavior of related compounds, emphasizing the influence of molecular geometry on reactivity (B. Guizzardi et al., 2001).

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and structurally characterized using spectroscopic techniques such as FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These methods provide detailed information about the compound's molecular structure and properties, aiding in understanding its chemical behavior and potential applications in materials science and chemistry (Bhumannavar, 2021).

Applications in Materials Science

  • Research on derivatives of the compound, such as chalcone derivatives, has shown promising results in the field of materials science, particularly in semiconductor devices. Studies have explored the linear optical, second and third-order nonlinear optical (NLO) properties, and charge transport properties of these derivatives. This suggests their potential use in semiconductor devices due to their good electron transport materials properties and thermal stability, making them suitable as n-type materials in organic semiconductor devices (Shkir et al., 2019).

Chemical Synthesis and Reactions

  • The compound and its related structures have been involved in various chemical reactions, highlighting its versatility as a building block in organic synthesis. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate, an intermediate in cilastatin synthesis, demonstrates the compound's role in producing medically relevant substances. This process involves multi-step reactions, showcasing the compound's utility in complex organic synthesis (Chen Xin-zhi, 2006).

Environmental and Safety Studies

  • Compounds similar to "1-(4-Bromophenyl)-7-chloro-1-oxoheptane" have been studied in environmental and safety contexts, such as the investigation into the formation of dioxins from the pyrolysis of brominated hydrocarbons. These studies are crucial for understanding the environmental impact and safety considerations of using such compounds in various applications (Evans & Dellinger, 2003).

properties

IUPAC Name

1-(4-bromophenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPQQUQFFSDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622410
Record name 1-(4-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-7-chloro-1-oxoheptane

CAS RN

193065-67-7
Record name 1-(4-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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